3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline
Overview
Description
3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using appropriate alkylating agents under basic conditions.
Attachment of the Methyloxyphenyl Group: The methyloxyphenyl group is attached via a nucleophilic aromatic substitution reaction, where the amine group acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the isoxazole ring, converting it to an isoxazoline or other reduced forms.
Substitution: The amine group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Isoxazolines or other reduced derivatives.
Substitution: Amides or secondary amines.
Scientific Research Applications
3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring and the methyloxyphenyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
[3-(3,5-Dimethyl-4-isoxazolyl)phenyl]amine: Lacks the methyloxy group, which may affect its reactivity and binding properties.
[3-(4-Methyloxyphenyl)-4-isoxazolyl]amine: Lacks the dimethyl groups, which may influence its steric and electronic properties.
Uniqueness
3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline is unique due to the presence of both the dimethyl-isoxazole ring and the methyloxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1300031-61-1 |
---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.256 |
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-4-methoxyaniline |
InChI |
InChI=1S/C12H14N2O2/c1-7-12(8(2)16-14-7)10-6-9(13)4-5-11(10)15-3/h4-6H,13H2,1-3H3 |
InChI Key |
WHLKGQGVQDAOJM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)C2=C(C=CC(=C2)N)OC |
Synonyms |
[3-(3,5-diMethyl-4-isoxazolyl)-4-(Methyloxy)phenyl]aMine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.